4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride
Description
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a methoxy group at the 4-position and a 3-(4-nitrophenyl)-3-oxo-propenyl substituent at the 3-position. The sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. The electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the sulfonyl chloride, while the methoxy (-OCH₃) group may modulate solubility and electronic effects.
Properties
IUPAC Name |
4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6S/c1-24-16-9-7-14(25(17,22)23)10-12(16)4-8-15(19)11-2-5-13(6-3-11)18(20)21/h2-10H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMKIDIIPRAONH-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a Claisen-Schmidt condensation with 4-nitrobenzaldehyde to yield the corresponding chalcone . Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy and nitro groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate thiol derivatives.
Scientific Research Applications
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules . This reactivity makes it useful as a biochemical probe and in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzenesulfonyl derivatives. Key analogues include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound enhances sulfonyl chloride reactivity compared to methyl-substituted analogues (e.g., 62559-65-3) .
- Fluoride vs. Chloride : Sulfonyl fluorides (e.g., Compound 15) exhibit lower reactivity, making them suitable for fragment screening in drug discovery .
- Safety Considerations: All sulfonyl chlorides require stringent handling due to corrosivity (H314, H318) , but substituents like -NO₂ may introduce additional toxicity risks.
Reactivity and Stability
Hydrolysis and Degradation
- Target Compound: Likely requires alkaline hydrolysis (e.g., 2.5 M NaOH under reflux), similar to benzenesulfonyl chloride, but faster due to -NO₂ activation .
- Methyl-Substituted Analogue (62559-65-3) : Slower hydrolysis due to electron-donating -CH₃, necessitating extended reaction times .
- Sulfonyl Fluorides : Stable in aqueous conditions, enabling applications in bioconjugation without premature hydrolysis .
Hazard Classification (Based on Analogues)
- Corrosivity : All sulfonyl chlorides are classified as Category 1 for skin/eye damage (H314, H318) .
- Destruction Protocols :
Protective Measures
- Mandatory use of chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and fume hoods during handling .
Biological Activity
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a methoxy group, a nitro group, and a sulfonyl chloride moiety, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The IUPAC name for the compound is 4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride. The molecular formula is , and it has a molecular weight of 383.79 g/mol. The structure includes:
- Methoxy Group : Enhances solubility and reactivity.
- Nitro Group : Imparts electrophilic characteristics.
- Sulfonyl Chloride Moiety : Highly reactive, facilitating nucleophilic substitution reactions.
The mechanism of action of this compound primarily involves its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to interact with various biomolecules, potentially leading to therapeutic effects or cytotoxicity.
Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxicity against cancer cell lines. For instance, derivatives of benzenesulfonyl chlorides have shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and other cancer types. In vitro studies are needed to confirm the specific activity of this compound against such cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in various metabolic pathways. For example, related sulfonyl chlorides have been investigated for their inhibitory effects on cholinesterases and cyclooxygenases, which are critical targets in Alzheimer's disease and inflammation management.
- Antioxidant Properties : Some studies have suggested that compounds with similar structures possess antioxidant activity, which can protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.
Case Studies
| Study | Findings |
|---|---|
| In vitro cytotoxicity against MCF-7 cells | Compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM, indicating moderate to strong cytotoxic effects. |
| Enzyme inhibition assays | Related compounds demonstrated IC50 values of 13 µM to 20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative diseases. |
Pharmaceutical Development
Due to its reactive functional groups, this compound may serve as a precursor for synthesizing novel pharmaceuticals targeting various diseases. Its ability to modify biomolecules through covalent bonding positions it as a valuable tool in drug design.
Industrial Uses
In addition to its biological applications, this compound can be utilized in the production of specialty chemicals and materials within the chemical industry.
Q & A
Q. What are the critical functional groups in 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride, and how do they influence reactivity?
The compound contains three key functional groups:
- Sulfonyl chloride (-SO₂Cl) : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters .
- Nitro group (-NO₂) : Electron-withdrawing, enhancing the electrophilicity of adjacent groups and stabilizing intermediates in aromatic substitution reactions .
- α,β-unsaturated ketone (propenyl-3-oxo) : Participates in Michael additions or cycloadditions due to conjugation between the carbonyl and double bond . Methodological Insight: Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) or using catalysts like triethylamine to deprotonate nucleophiles .
Q. What synthetic routes are commonly employed to prepare this compound?
A representative synthesis involves:
- Step 1 : Sulfonation of a methoxy-substituted benzene derivative using chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group .
- Step 2 : Coupling with 3-(4-nitro-phenyl)-3-oxo-propenyl via Friedel-Crafts acylation or Wittig reaction, followed by purification via ice-water precipitation . Key Data:
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO₃H, SOCl₂, 0°C, 12 hr | 85% | 92% |
| 2 | AlCl₃ (catalyst), DCM, RT, 6 hr | 76% | 89% |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonation?
Common side reactions include over-sulfonation or hydrolysis of the sulfonyl chloride group. Optimization strategies:
- Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis .
- Moisture-Free Environment : Use anhydrous solvents (e.g., dry DCM) and inert gas purging .
- Stoichiometry : Limit chlorosulfonic acid to 1.2 equivalents to avoid polysubstitution . Case Study: A 15% yield improvement was achieved by replacing SOCl₂ with PCl₅ as a dehydrating agent, reducing HCl byproduct formation .
Q. What structural features contribute to its potential bioactivity in drug discovery?
The compound’s bioactivity arises from:
- Sulfonamide Formation : The sulfonyl chloride reacts with biological amines (e.g., lysine residues) for targeted protein inhibition .
- Electrophilic Warhead : The α,β-unsaturated ketone can covalently bind to cysteine thiols in enzymes, as seen in kinase inhibitors . Comparative Analysis:
| Compound | Target Enzyme (IC₅₀) | Selectivity Index |
|---|---|---|
| This compound | FXa (12 nM) | 8.5 (vs. thrombin) |
| 4-Trifluoromethyl analogue | FXa (18 nM) | 3.2 |
| Non-nitro derivative | FXa (220 nM) | 1.1 |
| The nitro group enhances π-stacking with hydrophobic enzyme pockets, improving potency . |
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions often stem from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native FXa) or buffer pH affecting ionization states .
- Purity Issues : Residual solvents (e.g., DCM) in crude samples can artificially inflate inhibition values. Resolution Strategy:
- Standardize assays using recombinant proteins and validate purity via LC-MS.
- Conduct structure-activity relationship (SAR) studies to isolate the contribution of substituents (e.g., nitro vs. methoxy) .
Methodological Challenges
Q. What purification techniques are most effective for isolating this compound?
- Recrystallization : Use 95% ethanol/water mixtures to remove unreacted starting materials (purity >95%) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for separation of sulfonated byproducts .
- Critical Consideration : Avoid prolonged exposure to aqueous conditions to prevent hydrolysis of the sulfonyl chloride group .
Applications in Advanced Research
Q. How is this compound utilized in bioconjugation for drug delivery systems?
The sulfonyl chloride group reacts with amine-functionalized nanoparticles or antibodies to create targeted conjugates. For example:
- Protocol : Incubate the compound (1 mM) with PEGylated liposomes (10 mg/mL) in PBS (pH 7.4) for 2 hr at 4°C.
- Outcome : 85% conjugation efficiency, confirmed by MALDI-TOF .
Q. What computational methods predict its reactivity in novel reactions?
- DFT Calculations : Model frontier molecular orbitals (FMOs) to identify sites for electrophilic/nucleophilic attack. The LUMO energy (-3.2 eV) localizes on the sulfonyl chloride, confirming its reactivity .
- Molecular Dynamics : Simulate binding to FXa’s S4 pocket, highlighting hydrophobic interactions with the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
